

# Chloromethyl Pivalate: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Chloromethyl pivalate

Cat. No.: B041491

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An In-depth Review of its Physicochemical Properties, Synthesis, and Applications in Prodrug Synthesis

**Chloromethyl pivalate**, also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the creation of prodrugs.<sup>[1][2]</sup> Its unique chemical structure allows for the masking of polar functional groups in parent drug molecules, thereby enhancing their lipophilicity and facilitating improved oral bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of **chloromethyl pivalate**, detailed experimental protocols for its synthesis, and its primary application in the development of prodrugs.

## Core Physicochemical Properties

**Chloromethyl pivalate** is a colorless to slightly yellow, clear liquid with a characteristic odor.<sup>[1][2][3]</sup> It is a flammable liquid and vapor.<sup>[4][5]</sup> Key identifying information and physical properties are summarized in the tables below for easy reference.

## Table 1: Chemical Identification of Chloromethyl Pivalate

Identifier	Value	Reference
CAS Number	18997-19-8	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C6H11ClO2	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	150.60 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	chloromethyl 2,2-dimethylpropanoate	<a href="#">[4]</a>
Synonyms	POM-Cl, Pivaloyloxymethyl chloride, Chloromethyl trimethylacetate	<a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	GGRHYQCXXYLUTL-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	<chem>CC(C)(C)C(=O)OCCl</chem>	<a href="#">[4]</a>

**Table 2: Physical and Chemical Properties of Chloromethyl Pivalate**

Property	Value	Reference
Appearance	Colorless to very faintly yellow clear liquid	[1][3][4]
Density	1.045 g/mL at 25 °C	[1][3]
Boiling Point	146-148 °C	[1][3]
Melting Point	< -40 °C	[3][8]
Flash Point	40 °C (104 °F)	[1][3][5]
Solubility	Miscible with most organic solvents. Immiscible in water.	[1][2][3]
Refractive Index	n <sub>20/D</sub> 1.417	[1][3]
Vapor Density	5.19 (Air = 1.0)	[9]
Stability	Stable under normal conditions.	[9]

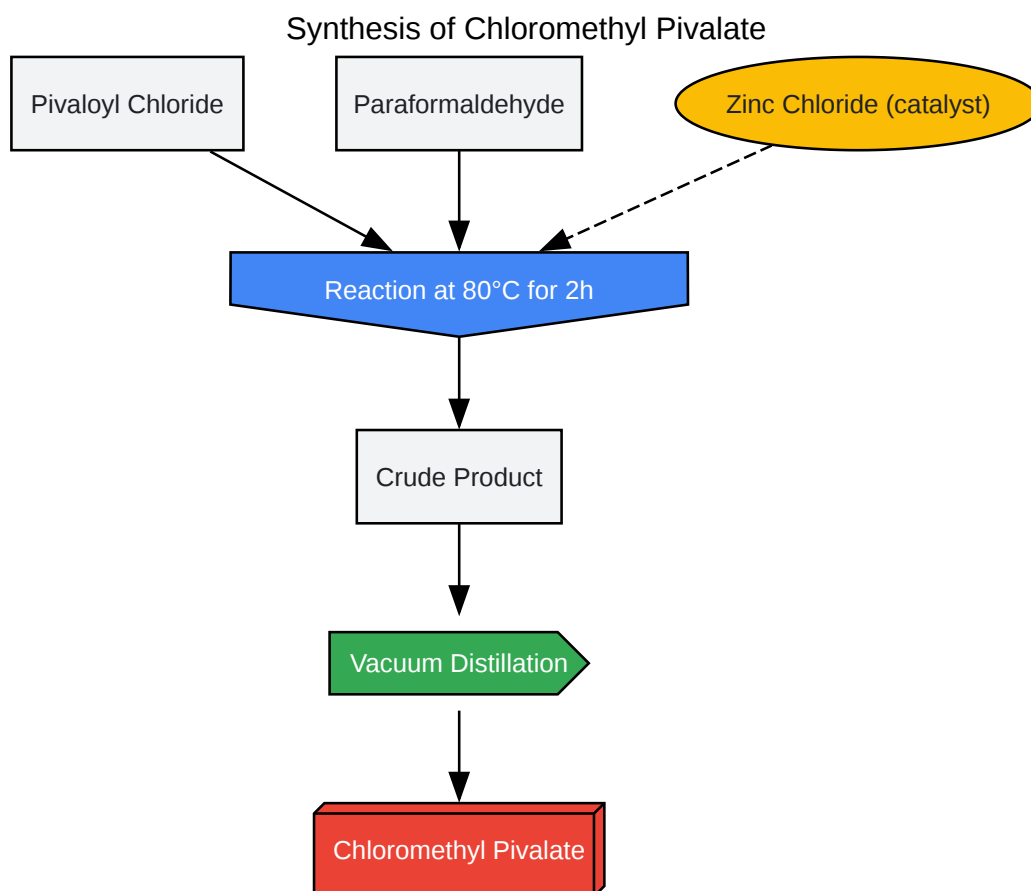
## Synthesis of Chloromethyl Pivalate: An Experimental Protocol

**Chloromethyl pivalate** is typically synthesized via the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalytic amount of zinc chloride.[1]

Experimental Protocol:

- Reactants:
  - Pivaloyl chloride (8.56 g, 71 mmol)
  - Paraformaldehyde (2.13 g, 71 mmol)
  - Zinc chloride (75 mg, 0.55 mmol)
- Procedure:

- A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is stirred at 80 °C for 2 hours.
- The reaction mixture is then purified by vacuum distillation.
- Product:
  - **Chloromethyl pivalate** is obtained as a colorless oil.
  - Yield: 6.29 g (59%)
  - Boiling Point: 80 °C at 15 mmHg<sup>[1]</sup>



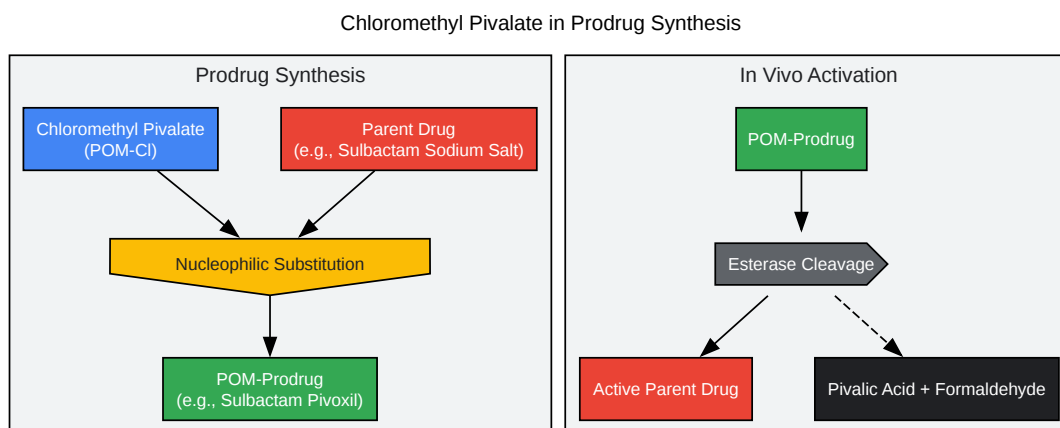
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## Synthesis Workflow

## Application in Prodrug Development

The primary utility of **chloromethyl pivalate** in drug development lies in its function as a protecting group to form pivaloyloxymethyl (POM) esters. This strategy is employed to enhance the oral absorption of drugs that are poorly absorbed due to high polarity. The POM group is designed to be cleaved in vivo by esterases, releasing the active parent drug.

A notable example is the synthesis of sulbactam pivoxil, a prodrug of the  $\beta$ -lactamase inhibitor sulbactam. **Chloromethyl pivalate** reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.<sup>[1]</sup> Another application is in the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce bis(pivaloyloxymethyl) PMEA (adefovir dipivoxil), which demonstrates enhanced in vitro potency against HSV-2.



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### Prodrug Synthesis and Activation

## Safety and Handling

**Chloromethyl pivalate** is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause severe skin burns and eye damage.[4][5] Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[7][9] It should be stored in a well-ventilated, cool, and dry place away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

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